2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)aceticacid
Description
The compound 2-{[(tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)acetic acid features a tert-butoxycarbonyl (Boc)-protected amino group attached to a central carbon, which is further substituted with a 1-methoxycyclobutyl moiety and an acetic acid backbone. This structure combines conformational restriction (via the cyclobutyl ring) with the Boc group’s stability, making it a valuable intermediate in peptide synthesis and drug development . The methoxycyclobutyl group introduces moderate steric hindrance and strain, while the ether oxygen may enhance solubility compared to purely aliphatic substituents.
Properties
Molecular Formula |
C12H21NO5 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-(1-methoxycyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-8(9(14)15)12(17-4)6-5-7-12/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15) |
InChI Key |
PIXQHOODLCQMOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C1(CCC1)OC |
Origin of Product |
United States |
Preparation Methods
Protection of the Amino Group
The amino group is first protected by reaction with di-tert-butyl dicarbonate ((Boc)2O) to yield the Boc-protected amino acid intermediate. This step is crucial for preventing side reactions during subsequent transformations.
Formation of the Methoxycyclobutyl Moiety
The cyclobutyl ring bearing a methoxy substituent is synthesized through ring-forming reactions involving:
- Starting from chiral pool materials such as protected glutamic acid derivatives or other suitable precursors.
- Use of Wittig reactions to extend aldehydes to olefins, followed by epoxidation or ring closure steps.
- Oxidation of olefins with m-chloroperbenzoic acid (m-CPBA) to form epoxides, which can be converted to methoxycyclobutyl structures.
For example, a six-step synthesis from a Boc-protected oxopentanoic acid derivative includes:
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Esterification | Methyl chloroformate, triethylamine, DMAP, CH2Cl2 | 85 | Formation of methyl ester intermediate |
| 2 | Boc protection (bis-Boc) | (Boc)2O, DMAP, acetonitrile | 85 | Improved aldehyde isolation |
| 3 | Reduction to aldehyde | DIBAL-H, ether, -78°C | 65 | Smooth conversion to aldehyde |
| 4 | Wittig reaction | Methyl triphenylphosphonium bromide, n-BuLi, THF, -78°C | 66 | Olefin formation |
| 5 | Selective Boc removal | Trifluoroacetic acid, CH2Cl2, rt | 81 | Mono-Boc compound isolated |
| 6 | Epoxidation | m-CPBA, CH2Cl2, rt | 91 | Epoxide formation, diastereomeric mix |
This sequence was adapted from related amino acid syntheses involving Boc-protected intermediates and cyclobutyl ring systems.
Assembly of the Acetic Acid Unit
The acetic acid moiety is introduced via substitution or coupling reactions involving:
- Alkylation of the Boc-protected amino acid ester with methoxy-substituted cyclobutyl halides or equivalents.
- Use of sodium hydride (NaH) in N,N-dimethylformamide (DMF) as a base to deprotonate the amino acid ester, followed by reaction with alkyl halides.
- Reaction monitoring by thin-layer chromatography (TLC) ensures completion.
An example synthesis of a related Boc-protected amino acid ester:
| Stage | Reagents/Conditions | Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | N-(tert-butoxycarbonyl)glycine ethyl ester + NaH in DMF | 1 hr | 4°C | — | Deprotonation step |
| 2 | Addition of ethyl 3-chloropropionate | 2 hr | Room temp | 90 | Alkylation to form ethyl ester derivative |
Workup involves aqueous ammonium chloride quench, ethyl acetate extraction, water/brine washes, and solvent removal under reduced pressure.
Analytical and Purification Techniques
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress and confirm consumption of starting materials.
- High-Performance Liquid Chromatography (HPLC): Employed for purity assessment of intermediates and final product.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms structural integrity and stereochemistry.
- Mass Spectrometry (MS): Verifies molecular weight and molecular ion peaks consistent with expected structures.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Yield (%) | Purpose |
|---|---|---|---|---|
| 1 | Boc Protection | (Boc)2O, base, organic solvent | ~85 | Protect amino group |
| 2 | Esterification | Methyl chloroformate, triethylamine, DMAP | 85 | Form ester intermediate |
| 3 | Reduction to Aldehyde | DIBAL-H, ether, low temperature | 65 | Prepare aldehyde for olefin formation |
| 4 | Wittig Olefination | Phosphonium ylide, n-BuLi, THF | 66 | Extend carbon chain |
| 5 | Selective Boc Removal | Trifluoroacetic acid, mild conditions | 81 | Remove one Boc group selectively |
| 6 | Epoxidation | m-CPBA, CH2Cl2 | 91 | Form epoxide for ring closure |
| 7 | Alkylation | NaH, DMF, alkyl halide | 90 | Attach methoxycyclobutyl side chain |
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group, yielding the free amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Substitution reactions may involve nucleophiles such as sodium azide (NaN3) or thiols (R-SH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The methoxycyclobutyl moiety may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table and discussion highlight structural and functional differences between the target compound and key analogs:
Table 1: Comparative Overview of Structurally Related Compounds
| Compound Name | Molecular Formula | Substituent | Key Features |
|---|---|---|---|
| Target compound | C₁₄H₂₃NO₅* | 1-Methoxycyclobutyl | Four-membered ether ring; Boc protection; moderate strain and solubility |
| (2S)-3-Biphenyl-4-yl-Boc-amino propanoic acid | C₂₀H₂₃NO₄ | Biphenyl-4-yl | Extended aromatic conjugation; higher molecular weight; enhanced rigidity |
| Boc-amino-p-tolyl-acetic acid | C₁₄H₁₉NO₄ | p-Tolyl (4-methylphenyl) | Aromatic substituent; methyl group enhances lipophilicity |
| 3-Hydroxyadamantyl-Boc-amino acetic acid | C₁₇H₂₅NO₅ | 3-Hydroxyadamantyl | Bulky, rigid structure; polar hydroxyl group improves H-bonding capacity |
| Cyclohexyl-Boc-aminomethyl acetic acid | C₁₄H₂₅NO₄ | Cyclohexyl with Boc-aminomethyl | Flexible six-membered ring; potential for secondary amine formation |
| Piperazinyl-bromophenyl-Boc-amino acetic acid | C₁₇H₂₂BrN₂O₄ | Bromophenyl and Boc-piperazinyl | Heavy bromine atom; introduces halogen interactions |
| 4,4-Difluorocyclohexyl-Boc-amino acetic acid | C₁₄H₂₂F₂NO₄ | 4,4-Difluorocyclohexyl | Fluorine atoms increase lipophilicity and metabolic stability |
| Bicyclo[1.1.1]pentane-chloro-methylphenyl analog | C₂₀H₂₃ClNO₄ | Bicyclo[1.1.1]pentane-chloro-methylphenyl | High strain; rigid 3D structure; chlorine enhances electronegativity |
Key Structural and Functional Comparisons
Aromatic vs. Aliphatic Substituents
- Target compound vs. However, the p-tolyl group’s methyl substituent increases lipophilicity, which may enhance membrane permeability in drug candidates .
- These features are absent in the target compound’s aliphatic cyclobutyl group .
Steric and Conformational Effects
- 3-Hydroxyadamantyl derivative () : The adamantyl group imposes significant steric bulk and rigidity, which could hinder synthetic accessibility but improve binding specificity in enzyme inhibitors. In contrast, the target compound’s cyclobutyl ring balances moderate strain with synthetic feasibility .
Electronic and Solubility Profiles
- The target compound’s methoxy group offers a balance of polarity and lipophilicity, suitable for aqueous solubility in early-stage formulations .
- Cyclohexyl derivative () : The flexible cyclohexane ring may reduce metabolic stability compared to the target compound’s strained cyclobutyl moiety, which restricts rotational freedom and degradation pathways .
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)acetic acid, often referred to as Boc-amino acid derivatives, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, supported by data tables and relevant research findings.
The molecular formula of 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)acetic acid is C11H21NO4, with a molecular weight of 233.29 g/mol. The structure features a tert-butoxycarbonyl (Boc) protecting group that enhances its stability and solubility in organic solvents.
Synthesis
The synthesis of Boc-amino acids typically involves the protection of the amino group followed by coupling reactions. For this specific compound, the synthesis can be achieved through the following steps:
- Preparation of the Boc-protected amino acid : The amino acid is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base to yield the Boc-protected derivative.
- Cyclobutane formation : The cyclobutane moiety is introduced via cyclization reactions involving suitable precursors.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities including:
- Antimicrobial Activity : Several studies have demonstrated that Boc-protected amino acids can exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria .
- Antitumor Activity : Some derivatives have shown promising results in inhibiting tumor cell proliferation, making them candidates for further development in cancer therapy .
- Neuroprotective Effects : Certain Boc-amino acid derivatives have been investigated for their neuroprotective capabilities, particularly in models of neurodegenerative diseases .
Case Study 1: Antimicrobial Activity
A study conducted by Tehranchian et al. evaluated the antibacterial activity of various Boc-amino acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL, suggesting strong antibacterial properties .
Case Study 2: Antitumor Effects
In vitro studies on human cancer cell lines showed that Boc-amino acid derivatives could inhibit cell growth significantly. For instance, a derivative was found to reduce cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment .
Data Table: Summary of Biological Activities
Q & A
Q. How should researchers document synthetic protocols to ensure reproducibility?
- Methodological Answer : Report critical parameters: reaction time, temperature, solvent purity, and catalyst loading. For example, tert-butoxycarbonyl reactions require exact equivalents of DCC (N,N'-dicyclohexylcarbodiimide) for coupling . Include failure cases (e.g., Boc deprotection under acidic conditions) to guide troubleshooting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
